5-(Aminomethyl)benzoxazole Hydrochloride
Overview
Description
5-(Aminomethyl)benzoxazole Hydrochloride: is a chemical compound with the molecular formula C8H9ClN2O . It is a derivative of benzoxazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others . These activities suggest that benzoxazole derivatives may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of benzoxazole derivatives, it can be inferred that the compound may have a broad spectrum of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)benzoxazole Hydrochloride typically involves the use of 2-aminophenol as a precursor. The compound can be synthesized through various pathways, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and eco-friendly pathways is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(Aminomethyl)benzoxazole Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for introducing new functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
5-(Aminomethyl)benzoxazole Hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Benzimidazole: Shares a similar heterocyclic structure and is known for its broad spectrum of biological activities.
Benzoxazole: The parent compound of 5-(Aminomethyl)benzoxazole Hydrochloride, also exhibits various biological activities.
Benzothiazole: Another heterocyclic compound with similar structural features and biological properties.
Uniqueness: this compound is unique due to its specific functional group (aminomethyl) attached to the benzoxazole ring, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1,3-benzoxazol-5-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c9-4-6-1-2-8-7(3-6)10-5-11-8;/h1-3,5H,4,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFNYVXKDFSDCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)N=CO2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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